![molecular formula C28H20O4S2 B14652555 1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione CAS No. 41232-33-1](/img/structure/B14652555.png)
1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione typically involves the reaction of 1,8-dichloroanthracene-9,10-dione with 4-methoxythiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the anthracene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives
Scientific Research Applications
1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of OLED materials and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like DNA topoisomerase II. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione
- 1,4-Bis[(4-methylphenyl)amino]anthracene-9,10-dione
- 9,10-Bis(4-methoxyphenyl)anthracene
Uniqueness
1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring high fluorescence quantum yields and stability .
Properties
CAS No. |
41232-33-1 |
|---|---|
Molecular Formula |
C28H20O4S2 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
1,8-bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O4S2/c1-31-17-9-13-19(14-10-17)33-23-7-3-5-21-25(23)28(30)26-22(27(21)29)6-4-8-24(26)34-20-15-11-18(32-2)12-16-20/h3-16H,1-2H3 |
InChI Key |
NFJARORZOGSJRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4SC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


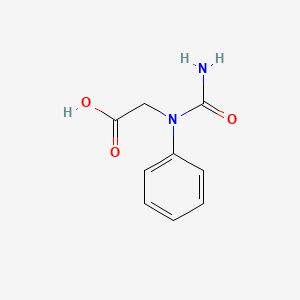
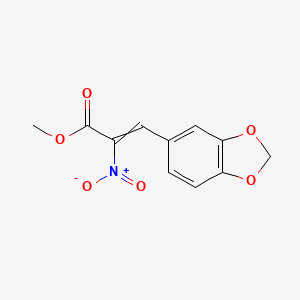
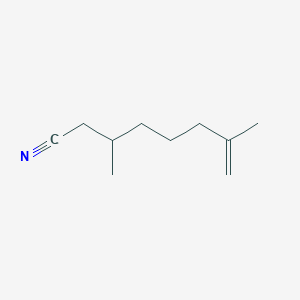
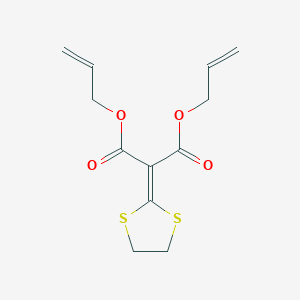
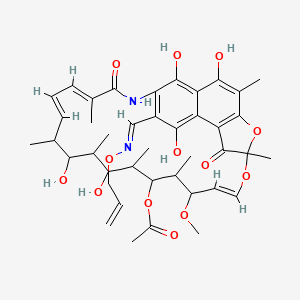
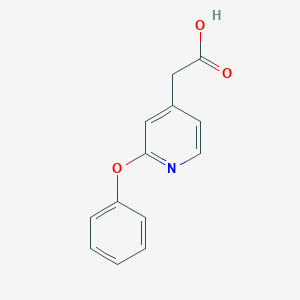
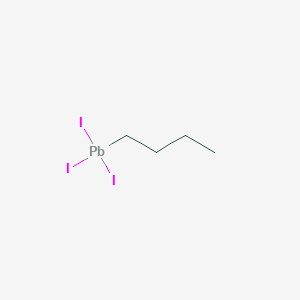
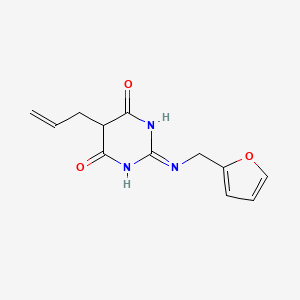
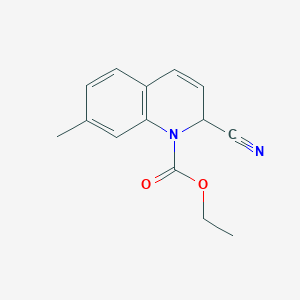

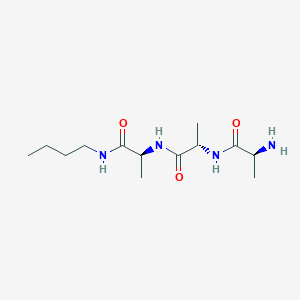
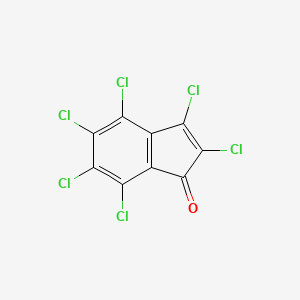

![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
